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Compound of Interest

Compound Name: JNJ-42165279 dihydrochloride

Cat. No.: B8295929 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the brain penetration and central

nervous system (CNS) distribution of JNJ-42165279, a potent and selective inhibitor of fatty

acid amide hydrolase (FAAH). The protocols detailed below are based on preclinical and

clinical studies and are intended to guide researchers in designing and executing similar

experiments.

JNJ-42165279 is a drug developed by Janssen Pharmaceutica that functions as a selective

and potent inhibitor of the FAAH enzyme.[1] It is under investigation for the treatment of anxiety

and major depressive disorders.[1][2] By inhibiting FAAH, JNJ-42165279 prevents the

breakdown of endogenous cannabinoids like anandamide (AEA), leading to their increased

levels in the brain and periphery.[3][4][5]

Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data on the brain penetration and

distribution of JNJ-42165279 from both preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters of JNJ-42165279 in Rats
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Paramete
r

Value Species Dose Route
Time
Point

Referenc
e

Plasma

Cmax
4.2 µM Rat 20 mg/kg Oral 1 hour [6]

Brain

Cmax
6.3 µM Rat 20 mg/kg Oral 1 hour [6]

Brain/Plas

ma Ratio at

Cmax

~1.5 Rat 20 mg/kg Oral 1 hour [6]

Table 2: Clinical Pharmacokinetic and Pharmacodynamic Parameters of JNJ-42165279 in

Humans
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Parameter Value Dose Duration Sample Reference

CSF

Concentratio

n

2.67 ng/mL 10 mg/day 7 days CSF [7]

8.95 ng/mL 25 mg/day 7 days CSF [7]

31.8 ng/mL 75 mg/day 7 days CSF [7]

CSF/Plasma

Ratio

~3% of

plasma Cmax

on Day 10

Multiple

Doses
7 days CSF/Plasma [7][8]

Brain FAAH

Occupancy

(at Cmax)

96-98% 10, 25, 50 mg Single Dose Brain [7][8]

>80% 10 mg
Single Dose

(at trough)
Brain [7]

>50% 2.5 mg
Single Dose

(at trough)
Brain [7]

CSF AEA

Fold Increase
~45-fold 10 mg/day 7 days CSF [7][8]

~41-fold 25 mg/day 7 days CSF [7][8]

~77-fold 75 mg/day 7 days CSF [7]

CSF OEA

Fold Increase
~6.6-fold 10 mg/day 7 days CSF [7][8]

~5.8-fold 25 mg/day 7 days CSF [7][8]

~7.4-fold 75 mg/day 7 days CSF [7]

Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are

synthesized from published preclinical and clinical studies of JNJ-42165279.
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Protocol 1: Preclinical Brain Penetration Assessment in
Rodents
Objective: To determine the pharmacokinetic profile and brain-to-plasma concentration ratio of

JNJ-42165279 in rats.

Materials:

JNJ-42165279

Appropriate vehicle for oral administration

Male Sprague-Dawley rats (or other suitable strain)

Oral gavage needles

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

Brain harvesting tools

Homogenizer

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

Dosing: Administer a single oral dose of JNJ-42165279 (e.g., 20 mg/kg) to a cohort of rats.[6]

Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 16, 24 hours) post-

dose, collect blood samples via tail vein or cardiac puncture. Euthanize the animals and

immediately harvest the brains.

Plasma Preparation: Centrifuge the blood samples to separate plasma.

Brain Homogenization: Weigh the harvested brains and homogenize them in a suitable

buffer.
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Sample Analysis: Analyze the plasma and brain homogenate samples for JNJ-42165279

concentrations using a validated LC-MS/MS method.

Data Analysis: Calculate the plasma and brain concentration-time profiles. Determine key

pharmacokinetic parameters such as Cmax, Tmax, and AUC. Calculate the brain-to-plasma

concentration ratio at each time point.

Protocol 2: Clinical Brain FAAH Occupancy
Measurement using Positron Emission Tomography
(PET)
Objective: To quantify the occupancy of FAAH in the human brain by JNJ-42165279 using PET

imaging.

Materials:

JNJ-42165279 oral formulation

[11C]MK-3168 (or another suitable FAAH PET tracer)

PET scanner

Healthy human volunteers

Automated blood sampling system

Metabolite analysis equipment (for plasma)

Procedure:

Baseline Scan: Perform a baseline dynamic PET scan on each volunteer following an

intravenous injection of [11C]MK-3168 to determine the baseline total distribution volume

(VT) of the tracer in various brain regions.[7]

Drug Administration: Administer a single oral dose of JNJ-42165279 at varying dose levels

(e.g., 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg) to different cohorts of volunteers.[7]
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Post-Dose Scan: At a specified time post-dose (e.g., at the expected Tmax), perform a

second dynamic PET scan with [11C]MK-3168.

Blood Sampling and Analysis: Collect arterial blood samples throughout the PET scans to

measure the concentration of the radiotracer in plasma and to determine the fraction of

unmetabolized parent tracer.

Image Analysis and Kinetic Modeling:

Reconstruct the PET images and delineate volumes of interest (VOIs) for different brain

regions.[7]

Use a two-tissue compartment reversible model to analyze the time-activity curves and

estimate the total distribution volume (VT) of the tracer in each VOI for both baseline and

post-dose scans.[7]

Occupancy Calculation: Calculate the FAAH occupancy in each brain region using the

following formula:

Occupancy (%) = [(VT_baseline - VT_postdose) / VT_baseline] x 100

Mandatory Visualizations
The following diagrams illustrate the mechanism of action of JNJ-42165279 and the

experimental workflows.
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Caption: Mechanism of action of JNJ-42165279.
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Caption: Experimental workflows for brain penetration analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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